

Lifirafenib preclinical data antitumor activity models

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Compound Focus: Lifirafenib

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Molecular Profile & Mechanism of Action

Lifirafenib (BGB-283) is an investigational small molecule RAF kinase inhibitor. The table below summarizes its core molecular characteristics and primary mechanism based on preclinical data.

Attribute	Description
Drug Type	RAF dimer inhibitor; also inhibits EGFR [1] [2].
Primary Target	RAF family kinases (wild-type A-RAF, B-RAF, C-RAF, and mutant BRAF(V600E)) [1] [3].
Key Mechanism	Inhibits both monomeric and dimeric forms of RAF kinase, overcoming a key limitation of first-generation BRAF inhibitors [2].
Additional Target	EGFR (including EGFR T790M/L858R mutant) [3].
Biochemical Potency (IC50)	BRAF(V600E): 23 nM ; EGFR: 29 nM ; EGFR (L858R/T790M): 495 nM [3].

Lifirafenib's ability to block RAF dimerization is crucial for targeting tumors with **KRAS/NRAS mutations**, where dimeric RAF drives signaling, and for overcoming resistance in **BRAF(V600E)**

colorectal cancer (CRC) where EGFR-mediated pathway reactivation often occurs [1] [4].

Preclinical Evidence of Antitumor Activity

Preclinical studies demonstrated that **lifirafenib** achieves sustained inhibition of the MAPK pathway and shows potent antitumor activity in various models.

In Vitro Findings

- **Inhibition of Pathway Signaling:** **Lifirafenib** potently inhibited **BRAF(V600E)-activated ERK phosphorylation (pERK)** and cell proliferation in cancer cell lines [3].
- **Selective Cytotoxicity:** It demonstrated selective cytotoxicity, preferentially inhibiting proliferation of cancer cells harboring **BRAF(V600E)** and **EGFR mutation/amplification** [3].
- **Overcoming EGFR Feedback:** In BRAF(V600E) colorectal cancer cell lines (like WiDr), **lifirafenib** effectively inhibited feedback activation of EGFR signaling, leading to sustained pERK inhibition—a weakness of first-generation BRAF inhibitors like vemurafenib [4] [3].

In Vivo Efficacy

The following table summarizes key in vivo findings from animal xenograft models.

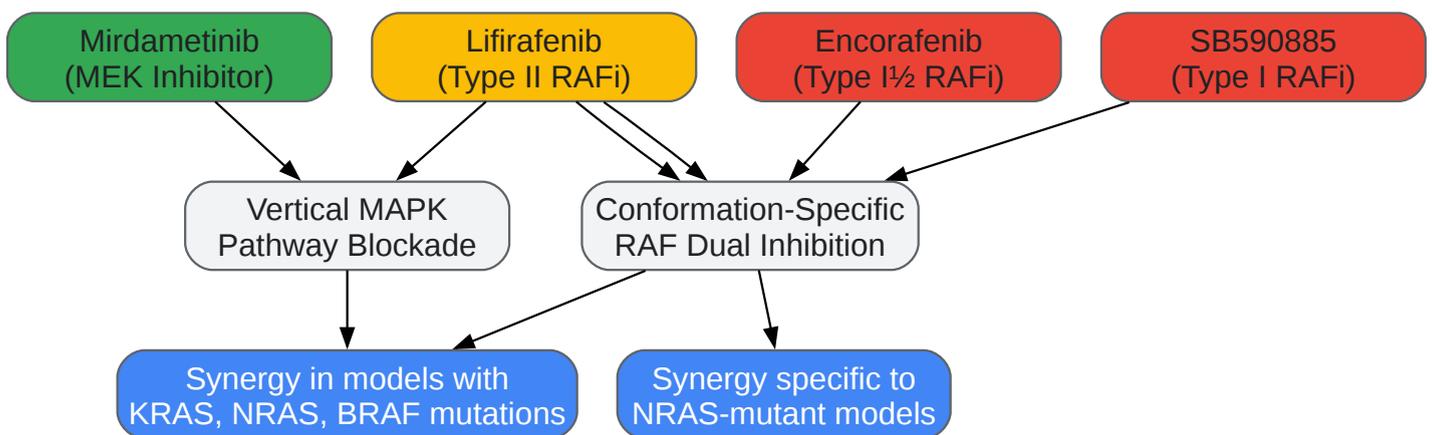
Tumor Model	Mutation/Type	Reported Efficacy
Colorectal Cancer Xenografts	BRAF(V600E) (e.g., Colo205, HT29, WiDr, primary tumors)	Tumor growth inhibition accompanied by partial and complete tumor regressions in a dose-dependent manner [3].
Lung Cancer Xenograft	HCC827	Tumor regression [3].
Lung Cancer Xenograft	A431	No tumor regression [3].
NRAS-mutant AML PDX Model	NRAS mutation	Lifirafenib + encorafenib showed significantly improved leukemia growth delay and event-free

Tumor Model	Mutation/Type	Reported Efficacy
		survival compared to single agents [5].

These in vivo results confirmed that **lifirafenib** inhibits phosphorylation of EGFR and ERK1/2 in tumors and does not induce the paradoxical EGFR feedback activation seen with other inhibitors [3].

Synergistic Drug Combinations

Research indicates that **lifirafenib**'s efficacy is enhanced in rational combinations, particularly for RAS-mutant cancers which are often treatment-resistant.



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*Synergistic combination strategies for **lifirafenib***

- **Lifirafenib + Mirdametininib (MEK inhibitor):** This vertical MAPK pathway blockade showed synergistic antitumor activity in **RAS-mutated cancer models** [6] [2]. Early clinical data confirmed activity in patients with various solid tumors [7].
- **Lifirafenib + Other RAF Inhibitors:** A structure-based modeling approach predicted that combining **lifirafenib** (a Type II RAFi) with other conformation-specific RAF inhibitors would be highly synergistic [5].
 - **Lifirafenib + Encorafenib (Type I½ RAFi)** was highly synergistic against both **NRAS and KRAS-mutant** AML cell lines [5].
 - **Lifirafenib + SB590885 (Type I RAFi)** showed synergy specific to **NRAS-mutant** models [5].

From Preclinical Findings to Clinical Translation

The promising preclinical profile of **lifirafenib** supported its advancement into clinical trials, with early-phase studies validating its mechanism and revealing its therapeutic potential.

- **Phase 1 Monotherapy Trial:** This study confirmed antitumor activity in patients with **BRAF(V600)-mutated** solid tumors (melanoma, papillary thyroid cancer, low-grade serous ovarian cancer) and in some with **KRAS-mutated** NSCLC and endometrial carcinoma [1] [4]. Notably, no responses were seen in KRAS/NRAS-mutated colorectal cancer patients [1].
- **Phase 1b Combination Trial (with Mirdametinib):** This ongoing study has shown a tolerable safety profile and **confirmed objective responses** in patients with various solid tumors, including a **59% response rate (10 of 17 patients)** in Low-Grade Serous Ovarian Cancer [7] [2].

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